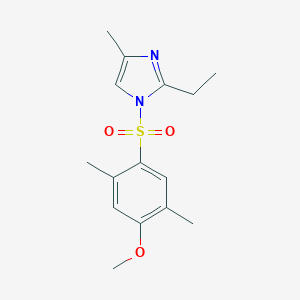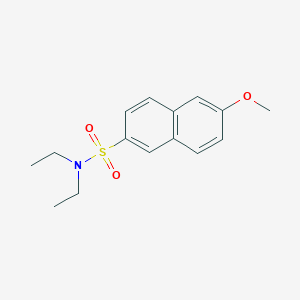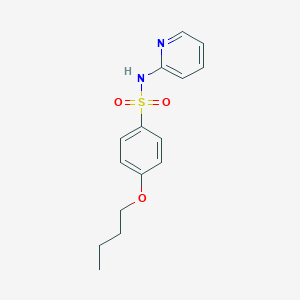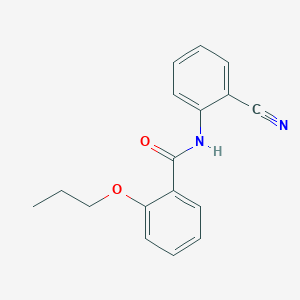
N-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acetamide, commonly known as 'Foxy', is a chemical compound that belongs to the family of phenethylamines. It was first synthesized in 2003 by Alexander Shulgin, an American medicinal chemist, and psychopharmacologist. Foxy is known for its psychoactive properties and has been used in scientific research to study its mechanism of action and physiological effects.
Wirkmechanismus
Foxy acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also acts as a dopamine receptor agonist, specifically targeting the D2 receptor. The activation of these receptors leads to the release of neurotransmitters such as serotonin and dopamine, which are responsible for the psychoactive effects of Foxy.
Biochemical and Physiological Effects:
Foxy has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension. Foxy has also been found to increase the release of cortisol, a hormone that is associated with stress and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Foxy in lab experiments is its selective receptor activity, which allows for targeted studies of specific neurotransmitter systems. However, Foxy is a controlled substance and requires special licensing and safety precautions for its use in research. Additionally, the psychoactive effects of Foxy can make it difficult to control for confounding variables in experimental studies.
Zukünftige Richtungen
There are several potential future directions for research on Foxy. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies on its potential use in the treatment of depression and anxiety disorders could be explored. Finally, more research is needed to fully understand the biochemical and physiological effects of Foxy and its potential therapeutic applications.
Synthesemethoden
The synthesis of Foxy involves the reaction between 3-fluoroanisole and 2-bromo-3',4'-methylenedioxypropiophenone in the presence of a palladium catalyst. The resulting intermediate is then reduced using lithium aluminum hydride, which yields Foxy as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Foxy has been used in scientific research to study its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Foxy has also been studied for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
Molekularformel |
C15H12FNO3 |
|---|---|
Molekulargewicht |
273.26 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H12FNO3/c16-11-3-1-2-10(6-11)7-15(18)17-12-4-5-13-14(8-12)20-9-19-13/h1-6,8H,7,9H2,(H,17,18) |
InChI-Schlüssel |
GGBCRHZHCXAAQX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC(=CC=C3)F |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245729.png)

![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B245743.png)
![1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B245744.png)
![1,4-Bis[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245745.png)

![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)

![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)

![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)